![molecular formula C14H15BrN4O4 B3747690 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3747690.png)
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
説明
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that was originally developed for the treatment of kidney and liver cancers. Sorafenib works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis.
作用機序
Sorafenib works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. Specifically, Sorafenib targets the RAF/MEK/ERK pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, Sorafenib prevents the proliferation and survival of cancer cells, and also inhibits the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of inflammation. Sorafenib has also been shown to have a number of off-target effects, including inhibition of the RET, VEGFR, and PDGFR pathways, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One advantage of Sorafenib is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound for use in laboratory experiments. Additionally, Sorafenib is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. One limitation of Sorafenib is that it has a relatively short half-life, which may limit its efficacy in some experimental settings.
将来の方向性
There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that incorporate Sorafenib with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the investigation of Sorafenib's off-target effects, and how these effects may contribute to its anti-tumor activity. Finally, there is ongoing research into the identification of biomarkers that may predict response to Sorafenib, which could help to personalize treatment for patients with cancer.
科学的研究の応用
Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including kidney, liver, lung, and thyroid cancers. In addition to its anti-tumor activity, Sorafenib has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic option for other diseases such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O4/c1-3-23-11-7-5-4-6-10(11)16-12(20)8-18-9(2)13(15)14(17-18)19(21)22/h4-7H,3,8H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWQWVZPVQKXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。